REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4][cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10]1.[CH:17]1([CH2:20][NH2:21])[CH2:18][CH2:19]1.[Cl:11][C:12]([C:13]([Cl:14])=[O:15])=[O:16].[Cl:27][CH2:28][Cl:29].[Na+:26].[O-:22][C:23]([OH:24])=[O:25].[O:31]=[CH:32][N:33]([CH3:34])[CH3:35].[OH2:30]>>[Br:1][c:2]1[cH:3][n:4][cH:5][c:6]([C:7](=[O:9])[NH:21][CH2:20][CH:17]2[CH2:18][CH2:19]2)[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cncc(Br)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
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Smiles
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O=C(NCC1CC1)c1cncc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |